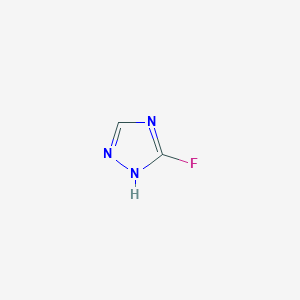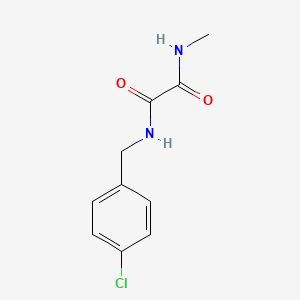
N1-(4-chlorobenzyl)-N2-methyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(4-chlorobenzyl)-N2-methyloxalamide, commonly known as cloxazolam, is a benzodiazepine derivative that has been extensively studied for its potential as a therapeutic agent. It is a type of sedative-hypnotic drug that is often used to treat anxiety and sleep disorders.
Scientific Research Applications
Catalytic Activity in Water Oxidation
The tetra-anionic tetradentate amidate ligand N1,N1'-(1,2-phenylene)bis(N2-methyloxalamide) and its derivatives have been studied for their role in water oxidation catalysis. These compounds, when combined with Cu(II) complexes, exhibit significant electrocatalytic activity for water oxidation, demonstrating a potential application in energy conversion and storage technologies. The study highlights how modifications in the electron-donating capacity of these compounds can significantly reduce overpotential, enhancing their efficiency as catalysts (Garrido‐Barros et al., 2015).
Synthesis of Di- and Mono-oxalamides
Research has developed a novel one-pot synthetic approach using the N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from specific oxirane-2-carboxamides. This approach provides a new, operationally simple, and high-yielding methodology for synthesizing anthranilic acid derivatives and oxalamides, suggesting potential applications in chemical synthesis and pharmaceutical development (Mamedov et al., 2016).
Antimicrobial Activity Study
In the context of medicinal chemistry, compounds like N1,N2-methyloxalamide derivatives have been synthesized and characterized for their antimicrobial activities. For instance, the preparation of 2-mercaptobenzoxazole and its subsequent reactions to form various compounds exhibited significant antibacterial activities. This research opens pathways for developing specific antibacterial drugs (Alheety, 2019).
Industrial Applications and Synthesis
The research also extends to the synthesis of complex compounds and their industrial applications. For example, the study of synthetic technologies for compounds like 4-chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde reveals pathways for industrial production with the advantages of simple operation, low cost, and high yield. Such advancements in synthetic methodologies can significantly benefit industrial chemistry and material science (Li-qian, 2014).
properties
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N-methyloxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-12-9(14)10(15)13-6-7-2-4-8(11)5-3-7/h2-5H,6H2,1H3,(H,12,14)(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVAGZQTMVIOJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



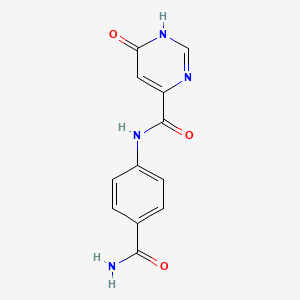
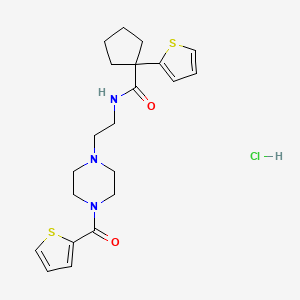

![2-[2-Aminoethyl(benzyl)amino]acetic acid;hydrochloride](/img/structure/B2414784.png)
![N-(2-fluorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2414786.png)
![N-(2-chloro-4-methylphenyl)-2-(4-methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)acetamide](/img/structure/B2414787.png)
![5-((3,5-Dimethylpiperidin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2414789.png)
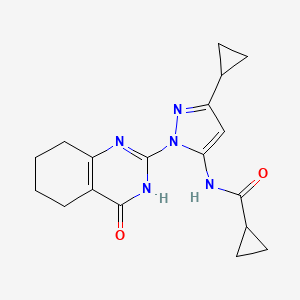
![(4-fluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2414792.png)
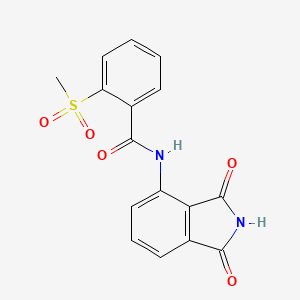
![Ethyl 5-methyl-2-(methylthio)-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2414794.png)
